1-[4-(6-methyl-2-phenylpyrimidin-4-yl)morpholin-2-yl]methanamine
Overview
Description
1-[4-(6-methyl-2-phenylpyrimidin-4-yl)morpholin-2-yl]methanamine is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.16371127 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One study reports the development of a water-soluble neurokinin-1 (h-NK1) receptor antagonist that demonstrates efficacy in preclinical tests relevant to clinical outcomes in emesis and depression. This compound showcases the potential of morpholine derivatives in creating orally active agents with long-lasting central actions, offering insights into new therapeutic avenues for treating nausea and mood disorders (Harrison et al., 2001).
Synthesis and Biological Activities of Pyrimidin-2-amines
Research on the synthesis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines highlights the biological significance of pyrimidine derivatives. These compounds are noted for their broad spectrum of biological activities, including adenosine receptor antagonism, kinase inhibition, and potential use in treating various diseases. This study underscores the structural importance of the morpholine and pyrimidine units in medicinal chemistry (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Antimicrobial and Anti-inflammatory Activities
Another investigation into the synthesis of visnagen and khellin furochromone pyrimidine derivatives, including morpholine reactions, has revealed compounds with promising analgesic and anti-inflammatory activities. These findings present a foundation for developing new treatments for inflammation and pain management, showcasing the therapeutic potential of morpholine-pyrimidine derivatives (Abu‐Hashem & Youssef, 2011).
Chemotherapeutic Value of Morpholino-Pyrimidine Derivatives
A study focusing on the synthesis of triazolo-pyrimidine derivatives using a click chemistry approach has identified morpholino-pyrimidine derivatives with potential chemotherapeutic value. This research emphasizes the versatility of these compounds in treating a wide range of diseases, including cancer, bacterial, and fungal infections, through the development of new chemical entities (Sitapara, Pandya, & Pashavan, 2022).
Properties
IUPAC Name |
[4-(6-methyl-2-phenylpyrimidin-4-yl)morpholin-2-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-9-15(20-7-8-21-14(10-17)11-20)19-16(18-12)13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXWEWGKQVMWII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOC(C3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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